molecular formula C14H16N2O4 B3208739 3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester CAS No. 1052723-27-9

3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B3208739
CAS No.: 1052723-27-9
M. Wt: 276.29 g/mol
InChI Key: QBHYFUOPAJPPMX-UHFFFAOYSA-N
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Description

3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester (CAS: 1052723-27-9; Synonyms: SureCN3311829, CTK4A3710, AG-D-18554) is a quinazoline derivative characterized by a bicyclic aromatic ring system fused with a dihydro-dioxo moiety. Its molecular formula is C₁₇H₁₄N₂O₄, with a molecular weight of 310.3 g/mol and a purity of ≥95% . The compound features a tert-butyl ester group at the acetic acid side chain, enhancing its stability and modulating solubility for laboratory applications. It is primarily used in research settings, with strict guidelines emphasizing its restriction to laboratory use .

The InChIKey (QBHYFUOPAJPPMX-UHFFFAOYSA-N) confirms its structural uniqueness, particularly the substitution pattern at the quinazoline core .

Properties

IUPAC Name

tert-butyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-11(17)8-16-12(18)9-6-4-5-7-10(9)15-13(16)19/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHYFUOPAJPPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700566
Record name tert-Butyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052723-27-9
Record name tert-Butyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common approach is the condensation of anthranilic acid with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the acetic acid moiety through a nucleophilic substitution reaction. The final step involves esterification with tert-butyl alcohol under acidic conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline or tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Quinazoline derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinazoline core can bind to active sites or allosteric sites, modulating the activity of the target molecule and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related quinazoline derivatives is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Primary Applications
3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester C₁₇H₁₄N₂O₄ 310.3 Dihydro-dioxo quinazoline, tert-butyl ester 1,1-Dimethylethyl ester Laboratory research
tert-Butyl 2-(2,4-dioxothiazolidin-3-yl)acetate C₁₀H₁₅NO₄S 245.3 Thiazolidinone, tert-butyl ester Thiazolidinone ring Pharmaceutical intermediates (5 suppliers)
3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Quinconazole) C₁₅H₉Cl₂N₅O 366.2 Quinazolinone, triazole, dichlorophenyl 2,4-Dichlorophenyl, triazole Agricultural fungicide
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate C₂₀H₁₇N₃O₆ 395.37 Benzodioxin, 4-oxoquinazoline Benzodioxin amino group Undisclosed (likely bioactive research)

Key Structural Differences

Core Modifications: The target compound’s dihydro-dioxo quinazoline core contrasts with the 4-oxoquinazoline in the benzodioxin derivative and the triazole-substituted quinazolinone in quinconazole . These variations influence electronic properties and reactivity. The tert-butyl ester group in the target compound enhances steric bulk compared to the thiazolidinone or benzodioxin substituents in analogs .

The target compound lacks these bioactive moieties, aligning with its non-agricultural applications.

Research Findings

Stability and Solubility: The tert-butyl ester in the target compound improves hydrolytic stability compared to methyl or ethyl esters, as noted in studies on analogous quinazoline esters . The benzodioxin derivative (395.37 g/mol) exhibits lower aqueous solubility than the target compound due to its larger aromatic system .

Synthetic Utility: Thiazolidinone-containing analogs are intermediates in synthesizing anti-inflammatory agents, whereas the target compound’s dihydro-dioxo structure is leveraged in kinase inhibition studies .

Toxicity Profile :

  • Quinconazole ’s hazard profile includes environmental toxicity (e.g., aquatic organism risks), while the target compound’s hazards are unspecified but restricted to controlled lab use .

Biological Activity

3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13N2O4
  • Molecular Weight : 239.24 g/mol
  • Structure : The compound features a quinazoline core with acetic acid and ester functionalities.

Research indicates that derivatives of quinazoline compounds exhibit dual inhibition of receptor tyrosine kinases (RTKs), specifically c-Met and VEGFR-2. These targets are crucial in cancer progression and angiogenesis. The inhibition of these pathways can lead to reduced tumor growth and metastasis.

Anticancer Properties

A study focused on the synthesis of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives demonstrated that certain compounds exhibited potent antiproliferative activity against HCT-116 colorectal cancer cells. Notably:

  • IC50 Values : Compounds showed IC50 values ranging from 0.052 to 0.084 µM against c-Met and VEGFR-2 TKs, indicating strong inhibitory effects compared to standard treatments like cabozantinib .

Cytotoxicity and Selectivity

The selectivity of these compounds for cancer cells over normal cells was highlighted:

  • Cytotoxicity Assays : Compounds such as 4b and 4e displayed higher cytotoxicity against HCT-116 cells while showing significantly lower toxicity towards WI38 normal lung fibroblast cells .

Study on Quinazoline Derivatives

In a comprehensive study evaluating various quinazoline derivatives:

  • Methodology : The compounds were synthesized through multi-component reactions and characterized using NMR spectroscopy.
  • Results : The derivatives were tested for their ability to inhibit c-Met and VEGFR-2 activity. Compounds 4b and 4e not only inhibited these kinases effectively but also induced apoptosis in cancer cells .

Pharmacokinetics

In silico studies conducted using SwissADME revealed favorable pharmacokinetic profiles for the synthesized quinazoline derivatives:

  • Oral Bioavailability : High predicted oral bioavailability.
  • Water Solubility : Enhanced water solubility compared to existing treatments .

Summary of Findings

CompoundTargetIC50 (µM)Cancer Cell LineNormal Cell LineApoptosis Induction
4bc-Met0.052HCT-116WI38Yes
4eVEGFR-20.084HCT-116WI38Yes

Q & A

Q. What are the standard synthetic routes for preparing 3(2H)-quinazolineacetic acid ester derivatives?

The synthesis typically involves multi-step reactions, including hydrolysis of precursor compounds (e.g., indole-dione derivatives in alkaline media) followed by acidification and esterification. For example, quinazoline intermediates can be synthesized via condensation of (2-amino-phenyl)-oxo-acetic acid with aldehydes (e.g., 3-nitrobenzaldehyde) and ammonium acetate under controlled pH and temperature. Subsequent esterification with alcohols (e.g., tert-butanol) in sulfuric acid yields the target ester derivatives . Characterization via FT-IR, 1^1H/13^{13}C NMR, and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing quinazolineacetic acid esters?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1684 cm1^{-1} for esters, COOH stretching in intermediates) .
  • NMR : 1^1H NMR distinguishes methylene protons (e.g., COCH2_2 at δ 4.69 ppm) and aromatic protons in substituted quinazolines. 13^{13}C NMR confirms carbonyl carbons (C=O at ~168 ppm) .
  • Mass spectrometry : Provides molecular ion peaks (e.g., m/z 314.5 [M+^+]) and fragmentation patterns .

Q. How does the choice of solvent influence the yield of esterification reactions?

Polar aprotic solvents (e.g., THF/water mixtures) are often used to balance reactivity and solubility. For example, alkaline hydrolysis of quinoline carboxamide esters in THF/water (1:2 v/v) at room temperature ensures high yields of carboxylic acid intermediates, which are then esterified . Solvent selection also impacts byproduct formation and purification efficiency.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate ester group degradation during synthesis?

Degradation (e.g., hydrolysis or decarboxylation) is influenced by pH, temperature, and substituent effects. Alkaline conditions (pH >10) promote ester hydrolysis, while acidic media (e.g., HCl) stabilize intermediates. For 4-methyl-substituted analogs, avoiding prolonged heating prevents decarboxylation to benzothiazin-diones. Reaction monitoring via TLC (e.g., Rf 0.49 for intermediates) and stepwise temperature control (e.g., reflux at 120°C for ≤3 hours) are recommended .

Q. What strategies resolve contradictions in reported antimicrobial activity data for quinazoline derivatives?

Discrepancies may arise from structural variations (e.g., methoxy vs. halogen substituents) or assay protocols. For example, 2,4-dimethoxyphenyl-substituted triazole-thioacetic acids show higher antifungal activity than 3,4-dimethoxy analogs due to enhanced membrane permeability. Standardized MIC assays (e.g., CLSI guidelines) and comparative molecular docking (e.g., COX-1/2 binding studies) can clarify structure-activity relationships (SAR) .

Q. How can SAR studies guide the design of quinazolineacetic acid analogs with improved bioactivity?

SAR analysis reveals that:

  • Electron-withdrawing groups (e.g., Cl, NO2_2) at the quinazoline C-7 position enhance antimicrobial activity.
  • Bulky ester groups (e.g., 1,1-dimethylethyl) improve metabolic stability compared to methyl esters.
  • Hybridization with 1,3,4-oxadiazole or triazole moieties increases antiproliferative activity via kinase inhibition. Computational tools (e.g., AutoDock) should validate target binding modes .

Q. What methodologies address low yields in intramolecular cyclization steps during quinazoline synthesis?

Catalytic systems (e.g., Ir catalysts under visible light) or base-mediated cyclization (e.g., K2_2CO3_3 in DMF) improve efficiency. For example, phenyliodine(III) dicyclohexanecarboxylate facilitates intramolecular cyclization of imidazole precursors, achieving >70% yields. Reaction progress should be tracked via HPLC-MS to optimize stoichiometry .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze contradictory biological data across studies?

Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies, adjusting for variables like cell lines, compound purity, and dosage. For example, inconsistencies in IC50_{50} values for antiproliferative activity may require subgroup analysis based on substituent patterns .

Q. What experimental controls are essential for assessing ester stability in biological assays?

Include:

  • Negative controls : Ester-free analogs to differentiate activity between acid and ester forms.
  • Stability controls : Incubate compounds in assay media (e.g., PBS, pH 7.4) at 37°C for 24–48 hours, followed by LC-MS analysis to quantify hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
3(2H)-Quinazolineacetic acid, 1,4-dihydro-2,4-dioxo-, 1,1-dimethylethyl ester

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